N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide
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Overview
Description
N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a furan ring, a sulfonyl group, and a piperazine moiety substituted with a methoxyphenyl group. It has garnered interest in scientific research due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide is the dopamine D3 receptor (D3R) . The D3R is a member of the dopamine D2-like receptor family, which plays a crucial role in emotional and cognitive functions . Aberrant D3R signaling has been linked to multiple neurological and psychiatric conditions .
Mode of Action
This compound interacts with its target, the D3R, as a high-affinity antagonist . This means it binds to the D3R and blocks its activity, preventing dopamine from activating the receptor. This interaction results in changes in the signaling pathways downstream of the D3R .
Biochemical Pathways
The biochemical pathways affected by this compound are those regulated by the D3R. These include pathways involved in emotional and cognitive functions . By acting as an antagonist at the D3R, the compound can modulate these pathways, potentially altering emotional and cognitive processes .
Pharmacokinetics
The compound has been described as havingmoderate lipophilicity , which could influence its absorption and distribution within the body
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antagonistic activity at the D3R. By blocking the activity of the D3R, the compound can modulate the signaling pathways downstream of this receptor, potentially leading to changes in emotional and cognitive processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s moderate lipophilicity could affect its solubility in different environments within the body, potentially influencing its absorption, distribution, and overall effectiveness
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-methoxyphenylpiperazine with a suitable sulfonylating agent to introduce the sulfonyl group.
Attachment of the Propyl Chain: The next step involves the reaction of the sulfonylated piperazine derivative with a propylating agent to introduce the propyl chain.
Formation of the Furan-2-Carboxamide: The final step involves the reaction of the propylated piperazine derivative with furan-2-carboxylic acid or its derivatives under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine moiety, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions can be carried out using various halogenating agents and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield sulfides.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as a bioactive molecule with applications in studying biological pathways and interactions.
Medicine: The compound has been investigated for its potential therapeutic effects, including its role as an antagonist in certain receptor pathways.
Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-1H-indole-2-carboxamide: This compound shares a similar piperazine and methoxyphenyl structure but differs in the presence of an indole ring instead of a furan ring.
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricyclo[3.3.1.13,7]decan-1-amine: This compound also contains a piperazine and methoxyphenyl group but has a different tricyclic structure.
Uniqueness
N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide is unique due to its specific combination of functional groups, including the furan ring, sulfonyl group, and piperazine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylpropyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5S/c1-26-17-7-5-16(6-8-17)21-10-12-22(13-11-21)28(24,25)15-3-9-20-19(23)18-4-2-14-27-18/h2,4-8,14H,3,9-13,15H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDHJIZEUKGJMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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